molecular formula C22H21N3O5 B2676834 3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-6-nitro-2H-chromen-2-one CAS No. 868153-37-1

3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-6-nitro-2H-chromen-2-one

Cat. No.: B2676834
CAS No.: 868153-37-1
M. Wt: 407.426
InChI Key: RIBDSJAFJZBKRA-UHFFFAOYSA-N
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Description

3-[4-(2,3-Dimethylphenyl)piperazine-1-carbonyl]-6-nitro-2H-chromen-2-one is a synthetic hybrid compound designed for advanced pharmaceutical and biological research. Its molecular architecture strategically incorporates a coumarin core derivatized with a nitro group at the 6-position, which is fused to a 2,3-dimethylphenyl-substituted piperazine moiety via a carbonyl linker. This structure combines the established pharmacological potential of both coumarin and piperazine chemical classes. Coumarin derivatives are extensively investigated in medicinal chemistry for their broad inhibitory properties against pathogenic bacteria, including multidrug-resistant strains . The piperazine ring is a privileged scaffold in drug discovery, known to contribute favorable pharmacokinetic properties and target engagement in various therapeutic agents. The specific placement of the nitro group on the coumarin nucleus is a critical structural feature often explored in Structure-Activity Relationship (SAR) studies to modulate electronic properties and enhance binding affinity to biological targets. Researchers can utilize this compound as a key intermediate or lead molecule in projects aimed at developing novel therapeutic agents, particularly in the realms of anti-infective and oncology research. Its structure offers opportunities for further synthetic modification and SAR exploration. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-6-nitrochromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O5/c1-14-4-3-5-19(15(14)2)23-8-10-24(11-9-23)21(26)18-13-16-12-17(25(28)29)6-7-20(16)30-22(18)27/h3-7,12-13H,8-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIBDSJAFJZBKRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=CC4=C(C=CC(=C4)[N+](=O)[O-])OC3=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-6-nitro-2H-chromen-2-one typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The chromenone core can be synthesized through the condensation of salicylaldehyde derivatives with active methylene compounds under basic conditions . The final step involves the coupling of the piperazine derivative with the chromenone core, followed by nitration to introduce the nitro group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-6-nitro-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Reduction of the nitro group: Produces the corresponding amine.

    Substitution on the piperazine ring: Produces various substituted piperazines.

    Cyclization of the chromenone core: Produces fused ring systems.

Scientific Research Applications

Biological Activities

Antimicrobial Properties : Research indicates that 3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-6-nitro-2H-chromen-2-one exhibits antimicrobial activity against various pathogens. Its mechanism of action may involve disrupting cellular processes in bacteria and fungi, making it a potential candidate for developing new antimicrobial agents.

Anticancer Activity : The compound shows promise in anticancer research. Molecular docking studies suggest strong binding affinities to specific biological targets associated with cancer cell proliferation. This indicates its potential as a lead compound in drug development aimed at treating various cancers.

Case Studies

Several studies have explored the applications of this compound:

  • Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited significant inhibitory effects on bacterial strains such as Staphylococcus aureus and Escherichia coli. The results suggest that modifications to the piperazine moiety can enhance antimicrobial potency.
  • Cancer Cell Line Studies : In vitro studies on cancer cell lines have shown that this compound induces apoptosis in cancer cells through mitochondrial pathways. The results indicate its potential role as an anticancer agent that could be developed further for therapeutic use.

Mechanism of Action

The mechanism of action of 3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-6-nitro-2H-chromen-2-one involves its interaction with molecular targets such as G-protein coupled receptors. It acts as an agonist or antagonist depending on the specific receptor, influencing various cellular pathways and physiological responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogues can be categorized based on modifications to the coumarin core, piperazine substituents, or functional groups. Below is a comparative analysis:

Compound Key Structural Features Molecular Weight Biological Relevance Reference
3-[4-(2,3-Dimethylphenyl)piperazine-1-carbonyl]-6-nitro-2H-chromen-2-one 6-nitro coumarin; 2,3-dimethylphenyl-piperazine 407.41 (calculated) Hypothesized anticancer/neuropharmacological activity (based on nitro and aryl groups)
3-(4-Sulphonylpiperazine-1-carbonyl)-2H-chromen-2-one derivatives (e.g., 6a–e) Sulfonyl-linked piperazine; variable R-groups (e.g., methyl, phenyl) 350–450 Enhanced solubility due to sulfonyl groups; antimicrobial activity reported
6-Acetyl-7-hydroxy-4-methylcoumarin derivatives with arylpiperazines (e.g., 4-(2-methoxyphenyl)piperazine) Acetyl/hydroxy coumarin; methoxy/aryl-piperazine 400–500 5-HT1A receptor affinity; antidepressant/anxiolytic potential
(6S)-3-[4-(2-Chlorophenyl)piperazine-1-carbonyl]-6-phenyl-...triazolo[1,5-a]pyrazin-4(5H)-one Chlorophenyl-piperazine; triazolopyrazine core 436.9 Structural diversity for kinase inhibition or CNS targeting
3-(2-Aminothiazol-4-yl)-6-nitro-2H-chromen-2-one (SVN 1-11) Nitro-coumarin with aminothiazole moiety 300–350 Cytotoxicity against cancer cell lines (IC50: 5–20 µM)

Key Observations:

Halogenated arylpiperazines (e.g., 2-chlorophenyl in ) exhibit distinct electronic profiles, which could influence receptor selectivity.

Coumarin Modifications :

  • Nitro groups at position 6 (as in the target compound and SVN 1-11) correlate with cytotoxic effects, likely due to redox cycling or DNA intercalation .
  • Acetyl or hydroxy substitutions (e.g., ) prioritize hydrogen-bonding interactions, favoring serotonin receptor binding.

Biological Activity: Sulfonyl-linked piperazine-coumarins () show moderate antimicrobial activity, whereas nitro-coumarins () are more cytotoxic. The absence of direct biological data for the target compound necessitates extrapolation from analogues.

Biological Activity

3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-6-nitro-2H-chromen-2-one is a synthetic organic compound notable for its diverse biological activities. As a piperazine derivative, it has been investigated for potential applications in pharmacology, particularly in the fields of antimicrobial and anticancer research. This article reviews the compound's biological activity, synthesis methods, and research findings.

The molecular formula of this compound is C22H22N2O3, with a molecular weight of 374.42 g/mol. The compound features a chromenone moiety and a piperazine ring, which contribute to its biological activity.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Antimicrobial Activity : Preliminary studies indicate that the compound exhibits significant antibacterial properties against various strains of bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis.
  • Anticancer Properties : Research has shown that this compound can inhibit the proliferation of cancer cell lines such as HT29 (colorectal cancer) and Jurkat (T-cell leukemia). The IC50 values for these activities are reported to be comparable to established anticancer agents like doxorubicin .
  • Mechanism of Action : Molecular docking studies suggest that the compound binds effectively to specific targets in cancer cells, leading to apoptosis (programmed cell death). This binding affinity indicates its potential as a lead compound in drug development.

Case Studies

Several studies have been conducted to evaluate the biological activities of this compound:

  • Study 1 : A study published in 2024 evaluated the cytotoxic effects of various derivatives of chromenone compounds, including this specific derivative. The results demonstrated that it significantly reduced cell viability in cultured cancer cells compared to controls .
  • Study 2 : Another investigation focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. It was found to be particularly effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) indicating strong antibacterial activity .

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions:

  • Formation of Piperazine Derivative : The initial step includes reacting 2,3-dimethylphenyl with piperazine derivatives under controlled conditions.
  • Carbonylation : Following this, carbonylation is performed using acyl chlorides to introduce the carbonyl group onto the piperazine ring.
  • Nitro Group Introduction : The final step involves nitration at the chromenone structure to yield the target compound.

Purification methods such as recrystallization or chromatography are employed to obtain high-purity samples suitable for biological testing .

Data Table

Biological ActivityObserved EffectsReference
AntibacterialEffective against S. aureus and E. coli
AnticancerIC50 values comparable to doxorubicin
Apoptosis InductionInduces programmed cell death

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